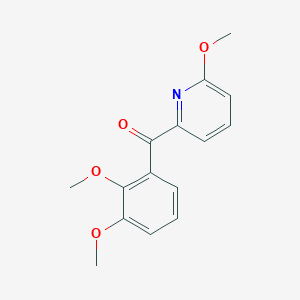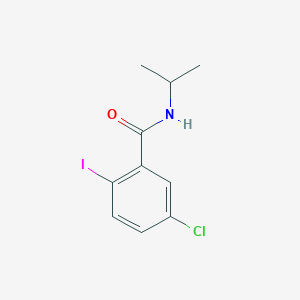
5-chloro-2-iodo-N-(propan-2-yl)benzamide
Übersicht
Beschreibung
Benzamides are a class of compounds containing a benzamide moiety, which consists of a benzene ring attached to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of benzamides typically consists of a benzene ring attached to an amide functional group. The specific structure of “5-chloro-2-iodo-N-(propan-2-yl)benzamide” would include chlorine and iodine substituents on the benzene ring and a propan-2-yl group attached to the nitrogen of the amide .Chemical Reactions Analysis
While specific reactions involving “5-chloro-2-iodo-N-(propan-2-yl)benzamide” are not available, benzamides are known to participate in a variety of chemical reactions. For instance, they can undergo metal-catalyzed reactions to form anti-depressant molecules .Wissenschaftliche Forschungsanwendungen
Biological Activity Spectrum
- A study by Imramovský et al. (2011) explored a series of chloro-substituted benzamides, showing significant biological activities against mycobacterial, bacterial, and fungal strains, as well as inhibiting photosynthetic electron transport in spinach chloroplasts, suggesting potential antimicrobial and herbicidal applications (Imramovský et al., 2011).
Antitubercular Scaffold
- Nimbalkar et al. (2018) synthesized derivatives of chloro-substituted benzamides, evaluating them for antitubercular activity against Mycobacterium tuberculosis. This research indicates the potential of such compounds in developing new antitubercular drugs, showcasing the promise of benzamide derivatives in treating tuberculosis (Nimbalkar et al., 2018).
Neuroleptic Activity
- Iwanami et al. (1981) investigated benzamide derivatives for their neuroleptic activity, finding some compounds to be significantly more potent than traditional treatments. This suggests the potential use of similar compounds in psychosis treatment, highlighting the therapeutic versatility of benzamide derivatives (Iwanami et al., 1981).
Antifungal Agents
- Narayana et al. (2004) prepared benzamides and their alkoxy derivatives as potential antifungal agents, demonstrating the chemical versatility and potential application of benzamide derivatives in combating fungal infections (Narayana et al., 2004).
Quantum Chemical Analysis
- Venil et al. (2021) conducted a quantum chemical analysis and molecular docking studies on a benzamide derivative, exploring its potential in pharmacological importance through computational studies. This research underscores the capability of computational methods to predict and enhance the pharmacological activities of benzamide derivatives (Venil et al., 2021).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with “5-chloro-2-iodo-N-(propan-2-yl)benzamide” would depend on its specific properties. For instance, “5-chloro-2-isopropylaniline” has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
The future directions for research on “5-chloro-2-iodo-N-(propan-2-yl)benzamide” and similar compounds could involve further exploration of their potential uses in pharmaceuticals and other industries. Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research .
Eigenschaften
IUPAC Name |
5-chloro-2-iodo-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClINO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWROJIWNSLSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-iodo-N-(propan-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1452826.png)
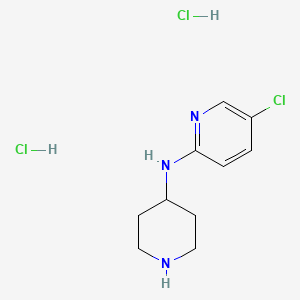
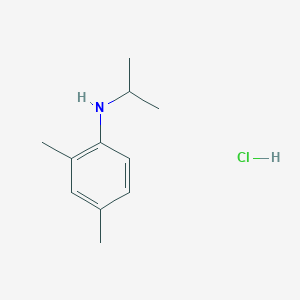
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)
![Phenethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1452832.png)
![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)
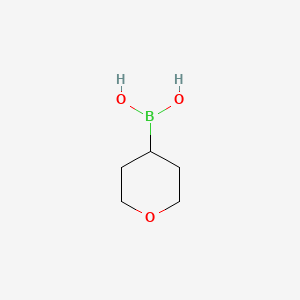
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)
